N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine
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Overview
Description
4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines several functional groups, including a nitrobenzaldehyde moiety, a morpholino group, a toluidino group, and a triazine ring
Preparation Methods
The synthesis of 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Synthesis of 4-Nitrobenzaldehyde: This can be achieved by the oxidation of 4-nitrotoluene using chromium(VI) oxide in acetic anhydride, followed by hydrolysis with sulfuric acid in ethanol.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with morpholine and 4-toluidine under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 4-nitrobenzaldehyde with the triazine derivative in the presence of a suitable catalyst to form the hydrazone linkage.
Chemical Reactions Analysis
4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Condensation: The aldehyde group in 4-nitrobenzaldehyde can react with amines to form Schiff bases or hydrazones.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Pathways: It may interfere with cellular pathways involved in cell division and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
When compared to similar compounds, 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE stands out due to its unique combination of functional groups:
4-Nitrobenzaldehyde: A simpler compound with applications in organic synthesis and as an intermediate in the production of dyes.
4-Morpholino-6-(4-toluidino)-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Hydrazones: A class of compounds with diverse applications in medicinal chemistry, particularly in the development of antitubercular and anticancer agents.
By combining these functional groups, 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE offers a unique set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C21H22N8O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O3/c1-15-2-6-17(7-3-15)23-19-24-20(26-21(25-19)28-10-12-32-13-11-28)27-22-14-16-4-8-18(9-5-16)29(30)31/h2-9,14H,10-13H2,1H3,(H2,23,24,25,26,27)/b22-14+ |
InChI Key |
VYOCLVTXQIJWGW-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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